N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenethyl group and a pyridin-2-yloxy group attached to a benzamide core
Scientific Research Applications
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound may be used in biological studies to understand its effects on cellular processes and pathways.
Material Science: It can be explored for its properties in the development of new materials with specific functionalities.
Industry: The compound may find applications in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide typically involves a multi-step process:
Formation of 4-chlorophenethylamine: This can be achieved by the reduction of 4-chlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride.
Synthesis of 3-(pyridin-2-yloxy)benzoic acid: This intermediate can be prepared by the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves the coupling of 4-chlorophenethylamine with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenethyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenethyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with the pyridine ring attached at a different position.
N-(4-chlorophenethyl)-3-(pyridin-4-yloxy)benzamide: Another positional isomer with the pyridine ring attached at the 4-position.
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzoic acid: A related compound with a carboxylic acid group instead of an amide.
Uniqueness
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-chlorophenethyl and pyridin-2-yloxy groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-9-7-15(8-10-17)11-13-23-20(24)16-4-3-5-18(14-16)25-19-6-1-2-12-22-19/h1-10,12,14H,11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCIXXYISNDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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